Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJWIKBZFLTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378044 | |
| Record name | Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232597-44-3 | |
| Record name | Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Several synthetic strategies have been reported for the preparation of this compound, including chemical reduction of ketone precursors and enzymatic kinetic resolution. The key approaches are summarized below.
Enzymatic Kinetic Resolution for Enantiopure Compounds
To obtain enantiomerically pure tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate, enzymatic kinetic resolution is employed:
- Starting Material: Racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate
- Enzyme: Lipases or other stereoselective enzymes
- Process: Selective acylation or hydrolysis to separate enantiomers
- Outcome: Enantiopure (R)- or (S)-enantiomers with high enantiomeric excess
This method is valuable for pharmaceutical applications where the stereochemistry critically affects biological activity. The enzymatic approach was reported to efficiently produce enantiopure compounds suitable for further synthetic transformations.
Synthetic Route via N-BOC-D-Serine and Benzylamine Condensation (Related Carbamate Derivative)
A related preparation method for a t-butyl carbamate derivative with a hydroxyethyl group involves condensation starting from N-BOC-D-Serine:
- Starting Materials: N-BOC-D-Serine, benzylamine
- Activation: Formation of mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) as acid scavenger
- Solvent: Anhydrous ethyl acetate
- Temperature: -20 to 40 °C (preferably -10 to 5 °C)
- Reaction Time: 3–5 hours
- Workup: Extraction, washing, solvent evaporation, crystallization
- Yield: Up to 90.2%
This method produces (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate, a closely related compound used as an intermediate in lacosamide synthesis.
| Parameter | Details |
|---|---|
| Molar ratio (N-BOC-D-Serine:i-BuOCOCl) | 1 : 1.1–1.5 |
| Molar ratio (N-BOC-D-Serine:NMM) | 1 : 1.1–1.5 |
| Molar ratio (N-BOC-D-Serine:Benzylamine) | 1 : 1.1–1.5 |
| Solvent volume | 8–10 times by weight of N-BOC-D-Serine |
| Temperature | -20 to 40 °C (preferably -10 to 5 °C) |
| Reaction time | 3–5 hours |
| Yield | 90.2% |
This approach emphasizes control of stereochemistry and mild reaction conditions to preserve functional groups and optimize yield.
Additional Notes on Solvent and Reaction Conditions
- Ethyl acetate is a common solvent for these reactions due to its moderate polarity and ease of removal.
- Temperature control is critical, especially in the formation of mixed acid anhydrides and subsequent condensation.
- Use of acid scavengers like N-methylmorpholine prevents side reactions and improves yield.
- Phase-transfer catalysis and alkylation methods have been reported for related carbamate derivatives but are less directly relevant for the hydroxyethyl derivative discussed here.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Introduction of various substituents on the phenyl ring, depending on the reagents used.
Scientific Research Applications
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate has several applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The carbamate group can also interact with nucleophilic residues in proteins, leading to the formation of stable covalent bonds that modify the protein’s function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound improves water solubility compared to the chlorophenethyl and trifluoromethoxy analogs, which are more lipophilic .
- Stability : Boc-protected compounds generally exhibit stability in basic conditions but hydrolyze under strong acids. The trifluoromethoxy analog shows exceptional stability due to the electron-withdrawing CF₃O group .
Biological Activity
Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate (CAS No. 232597-44-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a tert-butyl group, a carbamate moiety, and a hydroxyethyl-substituted phenyl ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
- Mechanistic Insights : The compound's structure suggests it may interact with key proteins involved in cancer progression, potentially leading to cell cycle arrest and reduced tumor growth.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Inhibition of Pathogens : Research indicates that this compound can inhibit the growth of several pathogenic bacteria and fungi. It has been tested against strains such as Candida albicans and Aspergillus fumigatus, showing promising results in suppressing their growth.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in FaDu cells with an IC50 value indicating effective concentrations for inducing apoptosis. |
| Study 2 | Showed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. |
| Study 3 | Investigated the compound's potential as a therapeutic agent in various cancer models, highlighting its role in modulating apoptotic pathways. |
Q & A
Q. Table 1. Comparative Solvent Effects on Synthesis Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 85 | 99.5 |
| Dichloromethane | 8.9 | 72 | 98.0 |
| THF | 7.5 | 65 | 97.8 |
Q. Table 2. Hydrolytic Stability Across pH
| pH | k (h⁻¹) | R² (Linear Fit) | Dominant Mechanism |
|---|---|---|---|
| 2 | 0.014 | 0.996 | Acid-catalyzed |
| 7.4 | 0.006 | 0.992 | Neutral hydrolysis |
| 10 | 0.058 | 0.987 | Base-catalyzed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
